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Compound of Interest

Compound Name: (R)-RO5263397

Cat. No.: B1489847

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
synthesis, and signaling mechanisms of (R)-R05263397, a potent and selective partial agonist
of the Trace Amine-Associated Receptor 1 (TAAR1). All quantitative data is presented in
structured tables for clear comparison, and detailed experimental methodologies for key cited
experiments are provided. Mandatory visualizations of signaling pathways and experimental
workflows are included using Graphviz (DOT language).

Chemical Structure and Properties

(R)-RO5263397, with the IUPAC name (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-
oxazol-2-amine, is a small molecule with the chemical formula C10H11FN20. Its structure
features a chiral center at the C4 position of the oxazoline ring, with the (R)-enantiomer being
the active form.
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Identifier Value

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-

UPAC Name 1,3-oxazol-2-amine
Chemical Formula C10H11FN20

Molar Mass 194.21 g/mol

CAS Number 1357266-80-7

Synthesis of (R)-R05263397

The synthesis of (R)-R05263397 belongs to a broader class of 2-aminooxazolines, which are
accessible through the cyclization of chiral amino alcohols with a source of cyanide. The key
starting material is (R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol.

Proposed Synthetic Workflow

E. (R)-2-Amino-l-(3-f|uoro-2-methy|phenyl)ethan(a [2 Cyanogen Bromide (BrCND G Base (e.g., NaHCO3D

Cyclization Reaction

Crude Product

(R)-RO5263397

Gurification (e.g., Chromatographya

Final Product
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Caption: Proposed synthetic workflow for (R)-R05263397.

Experimental Protocol: Synthesis of (R)-R05263397

The following is a generalized experimental protocol based on the synthesis of similar 2-
aminooxazolines.

Materials:

e (R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol

e Cyanogen bromide (BrCN)

e Sodium bicarbonate (NaHCO3)

e Suitable solvent (e.g., Tetrahydrofuran (THF), water)
e Dichloromethane (DCM)

e Brine

Procedure:

e Dissolve (R)-2-amino-1-(3-fluoro-2-methylphenyl)ethanol in a suitable solvent system (e.g., a
mixture of THF and water).

e Cool the solution to 0 °C in an ice bath.

o Slowly add a solution of cyanogen bromide in the same solvent to the cooled amino alcohol
solution while stirring.

» After the addition is complete, add a saturated agueous solution of sodium bicarbonate to
neutralize the reaction mixture.

 Allow the reaction to warm to room temperature and stir for several hours until completion,
monitoring by thin-layer chromatography (TLC).
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e Once the reaction is complete, extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of methanol in dichloromethane) to yield pure (R)-R05263397.

Biological Activity and Signaling Pathways

(R)-RO5263397 is a partial agonist of TAARL, exhibiting varying potencies across different

species. Its activation of TAARL initiates a cascade of intracellular signaling events, primarily

through the Gas protein subunit, leading to the modulation of several downstream effectors.

Species ECso (nM) Efficacy (Emax, %) Reference
Human 17 -85 81-82 [1]
Rat 35 - 47 69 - 76 [1]
Mouse 0.12-7.5 59 - 100 [1]
Cynomolgus Monkey 251 85 [1]

TAAR1 Signaling Pathway of (R)-R05263397
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Caption: TAARL1 signaling cascade initiated by (R)-R05263397.
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Experimental Protocol: In Vitro cAMP Assay

This protocol describes a method to quantify the increase in intracellular cyclic AMP (CAMP)
following TAARL1 activation by (R)-R05263397.

Materials:

HEK293 cells stably expressing human TAAR1

e Cell culture medium (e.g., DMEM) with 10% FBS

« (R)-RO5263397

e CAMP assay kit (e.g., LANCE Ultra cAMP Kit)

» Phosphodiesterase inhibitor (e.g., IBMX)

e Forskolin (positive control)

Procedure:

Seed the TAAR1-expressing HEK293 cells in a 96-well plate and grow to confluency.

e On the day of the assay, remove the growth medium and replace it with stimulation buffer
containing a phosphodiesterase inhibitor.

» Prepare serial dilutions of (R)-R05263397 in the stimulation buffer.

e Add the different concentrations of (R)-R05263397 to the wells. Include wells with buffer
only (basal), and forskolin (positive control).

¢ Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

e Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's
instructions for the chosen cAMP assay Kkit.

e Analyze the data to determine the ECso and Emax values for (R)-R05263397.
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Conclusion

(R)-R0O5263397 is a valuable pharmacological tool for investigating the role of TAARL in
various physiological and pathological processes. Its well-defined chemical structure,
accessible synthesis, and characterized signaling pathways make it a cornerstone for research
in areas such as neuropsychiatric disorders and addiction. This guide provides the foundational
technical information required for researchers and drug development professionals to
effectively utilize and build upon the existing knowledge of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [(R)-R0O5263397: A Technical Guide to its Chemical
Structure, Synthesis, and Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1489847#r-ro5263397-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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